molecular formula C10H12F2O B15124563 2,3-Difluoro-benzenebutanol

2,3-Difluoro-benzenebutanol

Cat. No.: B15124563
M. Wt: 186.20 g/mol
InChI Key: DLDWWTSHYRGAJC-UHFFFAOYSA-N
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Description

2,3-Difluoro-benzenebutanol is an organic compound with the molecular formula C10H12F2O It is a derivative of benzenebutanol where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-benzenebutanol can be achieved through several methods. One common approach involves the fluorination of benzenebutanol derivatives. For instance, the reaction of benzenebutanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can introduce fluorine atoms at the desired positions . Another method involves the use of a continuous-flow double diazotization process, which is efficient and yields high purity products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous-flow reactors to ensure consistent product quality and safety .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-benzenebutanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols or alkanes .

Scientific Research Applications

2,3-Difluoro-benzenebutanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-benzenebutanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, affecting their structure and function. This interaction can modulate enzyme activity, alter membrane permeability, and influence signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluoro-benzenebutanol
  • 2,5-Difluoro-benzenebutanol
  • 3,4-Difluoro-benzenebutanol

Uniqueness

2,3-Difluoro-benzenebutanol is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. This positioning can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C10H12F2O

Molecular Weight

186.20 g/mol

IUPAC Name

4-(2,3-difluorophenyl)butan-1-ol

InChI

InChI=1S/C10H12F2O/c11-9-6-3-5-8(10(9)12)4-1-2-7-13/h3,5-6,13H,1-2,4,7H2

InChI Key

DLDWWTSHYRGAJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CCCCO

Origin of Product

United States

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